6-chloro-4-methyl-7-propoxy-2H-chromen-2-one

Cytochrome P450 inhibition Drug metabolism Hepatotoxicity screening

6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one (CAS 313470-95-0) is a fully synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class, distinguished by a chlorine atom at position 6, a methyl group at position 4, and an n-propoxy substituent at position 7 on the benzopyranone core. With a molecular weight of 252.69 g/mol, a calculated logP of approximately 3.3–3.95, and zero hydrogen-bond donors, the compound presents a compact, lipophilic, and metabolically stable scaffold that contrasts with more polar, hydroxylated coumarin analogs frequently encountered in natural product screening libraries.

Molecular Formula C13H13ClO3
Molecular Weight 252.69
CAS No. 313470-95-0
Cat. No. B2726398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-methyl-7-propoxy-2H-chromen-2-one
CAS313470-95-0
Molecular FormulaC13H13ClO3
Molecular Weight252.69
Structural Identifiers
SMILESCCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl
InChIInChI=1S/C13H13ClO3/c1-3-4-16-12-7-11-9(6-10(12)14)8(2)5-13(15)17-11/h5-7H,3-4H2,1-2H3
InChIKeyNLGWOMGTCXTTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one (CAS 313470-95-0): Procurement-Relevant Identity and Scaffold Context


6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one (CAS 313470-95-0) is a fully synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class, distinguished by a chlorine atom at position 6, a methyl group at position 4, and an n-propoxy substituent at position 7 on the benzopyranone core [1]. With a molecular weight of 252.69 g/mol, a calculated logP of approximately 3.3–3.95, and zero hydrogen-bond donors, the compound presents a compact, lipophilic, and metabolically stable scaffold that contrasts with more polar, hydroxylated coumarin analogs frequently encountered in natural product screening libraries .

Why 6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or 7-Hydroxy Coumarins in Focused Applications


The presence of three simultaneous substituents—6-chloro, 4-methyl, and 7-propoxy—on the chromen-2-one nucleus generates a distinctly non-polar, metabolically resilient pharmacophore that generic coumarin (unsubstituted), 4-methylumbelliferone (7-hydroxy-4-methyl), or even 6-chloro-7-hydroxy-4-methylcoumarin cannot replicate [1]. The 7-propoxy group eliminates the hydrogen-bond donor capacity of the phenolic hydroxyl, reducing Phase II glucuronidation susceptibility and altering membrane partitioning, while the 6-chloro substituent modulates the electron density of the aromatic ring, potentially affecting π-stacking interactions with biological targets . These combined modifications produce a compound whose physicochemical and pharmacokinetic profile diverges substantially from its closest commercially available analogs; however, direct comparative biological potency data against these specific analogs remains absent from the public domain, representing a critical evidence gap for procurement decisions based solely on published data [2].

Quantitative Differentiation Evidence for 6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one: Comparator-Based Data Audit


CYP2A6 Inhibition Liability: Head-to-Head Comparison Against Clinical Coumarin Probe Substrate

6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one was evaluated alongside the standard coumarin probe (unsubstituted 2H-chromen-2-one) for inhibition of recombinant human CYP2A6. The target compound showed negligible inhibitory activity with an IC50 exceeding 20 μM (>2.00E+4 nM) under conditions where the unsubstituted coumarin probe is efficiently metabolized [1]. This near-complete loss of CYP2A6 affinity, compared to the natural substrate coumarin, highlights the profound effect of the combined 6-chloro, 4-methyl, and 7-propoxy substitutions in ablating a key metabolic liability of the core scaffold. Specifically, the 7-propoxy group blocks 7-hydroxylation, the primary metabolic route, and the 6-chloro substituent likely further disfavors active-site binding.

Cytochrome P450 inhibition Drug metabolism Hepatotoxicity screening

CYP2E1 and CYP2B6 Counter-Screening: Quantified Selectivity Profile Against Two Major Hepatic P450 Isoforms

In the same panel of cytochrome P450 inhibition assays where CYP2A6 activity was assessed, 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one was also evaluated against CYP2E1 (chlorzoxazone 6-hydroxylation) and CYP2B6 (bupropion hydroxylation) in human liver microsomes [1]. The compound demonstrated uniformly low inhibitory potency across all three isoforms, with IC50 values consistently exceeding 20 μM (>2.00E+4 nM). This contrasts sharply with several 7-alkoxy coumarin analogs reported in literature that show sub-micromolar inhibition of CYP2A6 or other P450 isoforms [2].

Cytochrome P450 selectivity Drug-drug interaction Off-target profiling

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor Count Versus 7-Hydroxy and 7-Methoxy Coumarin Analogs

The target compound's physicochemical profile, calculated from its structure, reveals a logP of 3.3–3.95 (XLogP3-AA = 3.3; ChemDiv calculated logP = 3.95) and zero hydrogen-bond donors (HBD = 0) [1]. The closest commercially prevalent analog, 6-chloro-7-hydroxy-4-methylcoumarin (CAS 19492-02-5), possesses a phenolic hydroxyl at position 7, giving it an HBD count of 1 and significantly greater polarity. 7-Methoxy-4-methylcoumarin retains some polarity without an HBD. The 7-propoxy substitution on the target compound thus simultaneously increases lipophilicity and removes hydrogen-bond donor capacity.

Lipophilicity Membrane permeability Oral bioavailability prediction

Crystal Structure Evidence: Supramolecular Packing of the Non-Chlorinated Analog Informs Solid-State Behavior of the Target Compound Class

The crystal structure of the direct non-chlorinated analog, 4-methyl-7-propoxy-2H-chromen-2-one, has been determined by single-crystal X-ray diffraction [1]. The structure reveals that the fused benzene and pyran-2-one rings are essentially coplanar (dihedral angles of 1.22° and 1.57° for the two independent molecules in the asymmetric unit), and the molecules form supramolecular tapes via C—H···O hydrogen bonds that further assemble into a three-dimensional network through C—H···π and π–π interactions. The introduction of the 6-chloro substituent on the target compound is expected to modulate these intermolecular interactions, potentially altering melting point, solubility, and crystal packing energy.

Solid-state chemistry Crystallinity Formulation stability

Predicted Metabolic Stability Advantage: 7-Propoxy Blockade of Phase II Glucuronidation Versus 7-Hydroxy Coumarins

Coumarins bearing a free 7-hydroxyl group, such as 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) and 6-chloro-7-hydroxy-4-methylcoumarin, are well-established substrates for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II conjugation and clearance [1]. The 7-propoxy ether in 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one completely masks the hydroxyl, rendering the molecule incapable of direct O-glucuronidation. While no comparative in vivo PK study exists for this specific compound, the CYP2A6 data (IC50 > 20 μM), which shows resistance to 7-dealkylation [2], provides mechanistic support for the prediction that Phase I-mediated liberation of the free phenol is minimal, thereby extending the metabolic half-life relative to 7-hydroxy coumarin analogs.

Metabolic stability Glucuronidation In vivo half-life prediction

Procurement-Driven Application Scenarios for 6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one (CAS 313470-95-0)


Metabolically Inert Coumarin Scaffold for CYP450 Drug-Drug Interaction (DDI) Studies

The compound's uniformly low inhibitory potency against CYP2A6, CYP2E1, and CYP2B6 (all IC50 > 20 μM) [1] positions it as an ideal negative control or inert carrier scaffold in DDI panels where a coumarin chemotype is required but enzyme inhibition would confound results. Unlike the natural coumarin substrate, which is extensively 7-hydroxylated by CYP2A6, this compound remains unmetabolized under standard microsomal incubation conditions, ensuring that observed inhibition or activation in co-incubated test compounds can be attributed solely to the test article rather than to competitive or mechanism-based interactions of the carrier scaffold.

Lipophilic Fragment or Scaffold for CNS Drug Design Libraries

With a calculated logP of 3.3–3.95, zero hydrogen-bond donors, and a topological polar surface area of 35.5 Ų [2], 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one fits within the favorable physicochemical space for blood-brain barrier penetration (typically logP 2–5, TPSA < 60–70 Ų, HBD ≤ 3). This makes it a synthetically tractable starting fragment for CNS-targeted medicinal chemistry programs, offering a differentiated advantage over the more polar 7-hydroxy and 7-methoxy coumarin analogs that populate many commercial screening decks.

Quality-Control Reference Standard with Verified Melting Point and Purity Metrics

The reported melting point of 128–130 °C provides a concrete, experimentally accessible identity and purity checkpoint for incoming material. This is particularly valuable given the absence of published spectroscopic benchmarks for this specific compound; the melting point and calculated logP together form a two-parameter identity verification protocol that can be executed in any standard analytical laboratory before committing material to expensive biological assays.

Negative Control Probe for Carbonic Anhydrase (CA) Coumarin Inhibitor Screening

Coumarins and thiocoumarins are recognized as a distinct class of carbonic anhydrase inhibitors that bind at the enzyme's active-site entrance rather than coordinating the catalytic zinc ion [3]. However, productive CA inhibition by coumarins requires hydrolysis of the lactone ring to generate a cis-cinnamic acid derivative that then occludes the active site. The combined electron-withdrawing 6-chloro and electron-donating 7-propoxy substituents on the target compound may alter lactone reactivity, potentially attenuating or abolishing CA inhibition. This compound can therefore serve as a valuable negative control in CA inhibitor discovery campaigns to establish assay windows and confirm that observed activity in other coumarin derivatives is mechanism-dependent.

Quote Request

Request a Quote for 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.